molecular formula C23H31N3O4S B3469841 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide

Cat. No.: B3469841
M. Wt: 445.6 g/mol
InChI Key: YQNQHBPSQMYVKT-UHFFFAOYSA-N
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Description

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is formed through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring.

    Attachment of the oxoethyl group: The oxoethyl group is attached through an acylation reaction, where an acyl chloride reacts with the piperazine derivative.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group through the reaction of the piperazine derivative with a sulfonyl chloride.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new piperazine-based drugs.

    Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of specific enzymes and receptors.

    Medicine: The compound has shown promise in the treatment of neurological disorders, such as Alzheimer’s disease, due to its ability to interact with specific molecular targets in the brain.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets and modulates their activity, leading to various pharmacological effects. For example, the compound may act as an antagonist of alpha1-adrenergic receptors, which are involved in the regulation of blood pressure and smooth muscle contraction.

Comparison with Similar Compounds

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide can be compared with other piperazine derivatives, such as trazodone, naftopidil, and urapidil. These compounds share similar structural features but differ in their pharmacological profiles and therapeutic applications. For example:

    Trazodone: Used as an antidepressant and anxiolytic agent.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: Used as an antihypertensive agent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-18(2)19-5-7-21(8-6-19)26(31(4,28)29)17-23(27)25-15-13-24(14-16-25)20-9-11-22(30-3)12-10-20/h5-12,18H,13-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQHBPSQMYVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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